molecular formula C11H19NO4 B1418513 Diethyl piperidine-1,3-dicarboxylate CAS No. 1146894-86-1

Diethyl piperidine-1,3-dicarboxylate

Cat. No.: B1418513
CAS No.: 1146894-86-1
M. Wt: 229.27 g/mol
InChI Key: DJOSOUCNZVECLR-UHFFFAOYSA-N
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Description

Diethyl piperidine-1,3-dicarboxylate is a piperidine derivative featuring two ethyl ester groups at the 1- and 3-positions of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceutical precursors. Its utility arises from the reactivity of the ester groups, which can undergo hydrolysis, transesterification, or nucleophilic substitution.

Properties

IUPAC Name

diethyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-15-10(13)9-6-5-7-12(8-9)11(14)16-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOSOUCNZVECLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655991
Record name Diethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146894-86-1
Record name Diethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl piperidine-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction typically requires a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions helps in achieving high yields and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of piperidine-1,3-dicarboxylic acid.

    Reduction: Formation of diethyl piperidine-1,3-diol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antiparasitic Activity

DEPDC has been investigated for its potential in treating viral infections and parasitic diseases. Research indicates that derivatives of piperidine, including DEPDC, exhibit activity against retroviruses such as HIV and HTLV, as well as against parasites like Trypanosoma brucei (the causative agent of sleeping sickness). In a study, compounds derived from piperidine were shown to possess a high therapeutic index, indicating their effectiveness at low doses with minimal toxicity .

Mechanism of Action

The mechanism by which DEPDC exerts its biological effects involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens. For instance, certain piperidine derivatives have been identified as inhibitors of aspartic proteases, which play a role in viral replication . This positions DEPDC as a promising lead compound for further drug development aimed at combating these diseases.

Synthetic Chemistry Applications

Reagent in Organic Synthesis

DEPDC serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functional group modifications that can lead to the formation of more complex molecules. For example, it can be utilized in the synthesis of substituted piperidines, which are valuable in pharmaceutical applications due to their diverse biological activities .

Case Study: Synthesis of Piperidine Derivatives

A notable case study involved the use of DEPDC to synthesize novel piperidine derivatives through a double Mannich reaction. This method demonstrated the compound's versatility as a building block in creating biologically active molecules with potential therapeutic properties. The synthesized derivatives were tested for their biological activity against various cell lines, showing promising results .

Structural Variants and Their Applications

The structural modifications of DEPDC have led to the development of various analogs with enhanced properties:

Compound NameStructureApplication
3,5-Diethyl piperidone 3,5-dicarboxylateChemical StructureActive against Trypanosoma brucei with low cytotoxicity
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylateChemical StructureInvestigated for antiviral properties

These analogs have been explored for their potential to improve pharmacokinetic profiles and reduce side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of diethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

tert-Butyl/Methyl Derivatives
  • 1-tert-Butyl 3-Methyl Piperidine-1,3-Dicarboxylate Structure: The tert-butyl group at the 1-position provides steric bulk, enhancing stability during synthetic steps. Synthesis: Asymmetric synthesis methods using chiral catalysts yield enantiopure intermediates for nociceptin antagonists . Applications: Key intermediate in opioid receptor antagonist development .
Benzyl-Substituted Derivatives
  • 1-Benzyl 3-Methyl Piperidine-1,3-Dicarboxylate (CAS 1095010-45-9)
    • Structure : The benzyl group at the 1-position acts as a protective group, improving solubility in aromatic solvents.
    • Applications : Used in medicinal chemistry for modifying pharmacokinetic properties .
Allyl-Substituted Derivatives
  • 1-tert-Butyl 3-Allyl Piperidine-1,3-Dicarboxylate
    • Structure : The allyl group enables further functionalization (e.g., hydroformylation) for complex molecule synthesis .
    • Synthesis : Prepared via Grignard reactions with methyl magnesium bromide .
Spiro and Fused-Ring Derivatives
  • tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate Structure: Incorporates a spirocyclic framework with a furan moiety. Applications: Potential use in fluorescence probes or bioactive molecules .
  • Diethyl Imidazopyridine Dicarboxylates Structure: Fused imidazopyridine systems with nitro and cyano substituents. Properties: High melting points (215–245°C) and validated HRMS data .

Physical and Chemical Properties

Compound (CAS No.) Molecular Weight Melting Point (°C) Solubility Key Features Reference
Diethyl Piperidine-1,3-Dicarboxylate ~217.23* Not reported Organic solvents Discontinued commercially
1-Benzyl 3-Methyl (CAS 1095010-45-9) 293.32 Not reported THF, DCM High-purity research chemical
Diethyl Imidazopyridine (Compound 1l) 551.51 243–245 DMSO Yellow solid, HRMS-validated
1-tert-Butyl 3-Allyl 319.4 Not reported Ether/THF Liquid, used in tandem reactions

*Calculated based on formula C₉H₁₅NO₄.

Biological Activity

Diethyl piperidine-1,3-dicarboxylate (DEPDC) is a chemical compound with the molecular formula C11_{11}H19_{19}NO4_4. It is a derivative of piperidine, a nitrogen-containing heterocyclic compound. DEPDC has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that DEPDC exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, DEPDC demonstrated a minimum inhibitory concentration (MIC) of 2–4 μg/mL against standard strains of Mycobacterium tuberculosis and other resistant strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

DEPDC has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), with IC50_{50} values ranging from 0.065 to 9.4 μmol/L . The compound's mechanism of action appears to involve the modulation of specific molecular targets, potentially acting as a ligand that binds to receptors involved in cell proliferation and apoptosis.

The biological activity of DEPDC is attributed to its interaction with various cellular pathways. It has been shown to modulate the expression of key proteins involved in inflammation and cell signaling, including NF-κB and COX-2 . These interactions suggest that DEPDC may influence both inflammatory responses and tumorigenesis.

Synthesis and Characterization

DEPDC can be synthesized through the reaction of piperidine with diethyl oxalate, typically using sodium ethoxide as a base under controlled conditions. The synthesis process is crucial for ensuring high yields and purity necessary for biological testing .

Comparative Studies

Comparative studies with similar compounds such as diethyl piperidine-2,4-dicarboxylate have highlighted the unique biological profile of DEPDC. While both compounds share structural similarities, DEPDC's specific substitution pattern on the piperidine ring influences its reactivity and biological activity .

Compound NameMIC (μg/mL)IC50_{50} (μmol/L)Biological Activity
This compound2–40.065–9.4Antimicrobial, Anticancer
Diethyl piperidine-2,4-dicarboxylate10–205–15Moderate Antimicrobial

Q & A

Q. What computational tools are effective for modeling the reactivity of this compound in complex reactions?

  • Methodological Answer :
  • DFT Calculations : Predict transition states and activation energies for cycloadditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Assess binding affinity in drug design applications using software like AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.